3-(2-Aminocyclohexyl)propanoic acid hydrochloride
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Overview
Description
3-(2-Aminocyclohexyl)propanoic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a propanoic acid moiety, and it is often used in its hydrochloride salt form for better solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminocyclohexyl)propanoic acid hydrochloride typically involves multiple steps. One common approach is the cyclization of a linear precursor containing the appropriate functional groups. The reaction conditions for this process may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieving high efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminocyclohexyl)propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Aminocyclohexyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which 3-(2-Aminocyclohexyl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used, and further research is often needed to fully understand its mode of action.
Comparison with Similar Compounds
3-(2-Aminocyclohexyl)propanoic acid hydrochloride is similar to other compounds that contain cyclohexyl groups and carboxylic acid functionalities. Some of these similar compounds include:
2-Aminocyclohexanol: This compound has a similar structure but lacks the propanoic acid moiety.
Cyclohexanecarboxylic acid: This compound has a cyclohexyl group attached to a carboxylic acid but does not have the amino group.
trans-2-Aminocyclohexanol hydrochloride: This compound is structurally similar but differs in the position of the amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological activities.
Properties
IUPAC Name |
3-(2-aminocyclohexyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8-4-2-1-3-7(8)5-6-9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONBJNZNUKSTOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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